Ethyl vanillin isobutyrate

描述

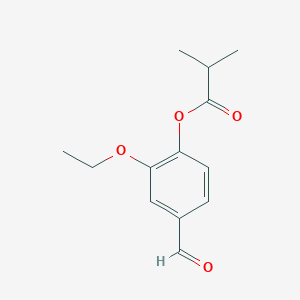

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-ethoxy-4-formylphenyl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCQMCOBMIXUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870181 | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white to light yellow powder | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295.00 to 296.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

188417-26-7 | |

| Record name | Ethylvanillin isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188417-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188417267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4-formylphenyl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-methyl-, 2-ethoxy-4-formylphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLIN ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDU0O5YSL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Computational Chemistry and Modeling Studies

Molecular Dynamics Simulations and Structural Integument

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational landscapes, intermolecular interactions, and the dynamic behavior of molecules in various environments.

Conformational Analysis and Intermolecular Interactions

While specific MD studies on ethyl vanillin (B372448) isobutyrate are not extensively documented, research on its precursors, vanillin and ethylvanillin, provides a foundational understanding of its likely conformational behavior. Studies on ethylvanillin using supersonic jet expansion and rotational spectroscopy, supported by ab initio calculations, have identified multiple stable conformers. The primary structural variance in these molecules arises from the orientation of the aldehyde group (cis or trans relative to the ether group) and the geometry of the ethoxy side-chain (trans or gauche).

A dominant O-H···O intramolecular hydrogen bond is typically observed in related phenolic aldehydes, which significantly influences the local conformation. For ethyl vanillin isobutyrate, the flexibility of the isobutyrate group would introduce additional rotational freedom and a more complex conformational landscape. Intermolecular interactions are critical for understanding its properties as a flavor and fragrance compound. These interactions, primarily driven by hydrophobic interactions, hydrogen bonds, and van der Waals forces, govern how the molecule binds to food matrix components like proteins or interacts with olfactory receptors.

Table 1: Calculated Relative Energies of Ethylvanillin Conformers Data adapted from studies on the precursor compound, ethylvanillin, to illustrate typical conformational energy differences.

| Conformer | Aldehyde Orientation | Ethoxy Orientation | Relative Energy (kJ/mol) |

|---|---|---|---|

| I | cis | trans | 0.0 (most stable) |

| II | trans | trans | 10.5 |

| III | cis | gauche | 2.5 |

| IV | trans | gauche | 13.0 |

Ligand-Receptor Binding Simulations for Biological Activity

Predicting the biological activity of a flavor molecule like this compound involves simulating its interaction with specific biological targets, such as olfactory or taste receptors. Molecular docking and MD simulations are the primary tools used for this purpose. These simulations can predict the preferred binding pose of the ligand (the molecule) within the receptor's active site and estimate the binding affinity.

Although specific ligand-receptor binding simulations for this compound are not prominent in the literature, the methodology is well-established. Such a study would involve:

Receptor Modeling : Obtaining or creating a 3D model of a target receptor, for instance, a human olfactory receptor sensitive to vanilla or fruity notes.

Molecular Docking : Placing the 3D structure of this compound into the receptor's binding site to find the most stable binding poses.

MD Simulation : Running a simulation of the ligand-receptor complex to assess the stability of the interaction over time and analyze the specific atomic interactions that maintain the binding.

These simulations are crucial for understanding the molecular basis of flavor perception and can guide the design of new molecules with enhanced or modified sensory properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict a variety of molecular properties, including spectroscopic signatures and reaction energetics.

Spectroscopic Property Prediction and Validation

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman), which arise from the quantized vibrational motions of the atoms within a molecule. Comparative studies on vanillin and isovanillin (B20041) have demonstrated that DFT, using functionals like B3LYP with a 6-311++G(**) basis set, can accurately reproduce experimental FT-IR and FT-Raman spectra.

These calculations allow for the assignment of specific vibrational modes to observed spectral bands. For this compound, key vibrational frequencies would include the C=O stretching of the aldehyde and ester groups, the C-O-C stretching of the ether and ester linkages, and various vibrations of the aromatic ring. Comparing the computationally predicted spectrum with an experimentally measured one provides a rigorous validation of the calculated molecular structure and electronic distribution.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Vanillin Data from the related compound vanillin illustrates the accuracy of DFT in predicting spectroscopic properties.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1675 | 1665 |

| Aromatic Ring | C=C Stretch | 1590 | 1588 |

| Ether | Ar-O-CH₃ Stretch | 1270 | 1267 |

| Phenol (B47542) | O-H Bend | 1201 | 1200 |

Reaction Mechanism Elucidation at the Molecular Level

DFT calculations can be employed to map out the potential energy surface of a chemical reaction, providing a molecular-level understanding of the reaction mechanism. This involves identifying the structures of reactants, products, and crucial intermediates and transition states. A known synthesis route for vanillin isobutyrates involves reacting the corresponding vanillin precursor (ethyl vanillin) with an isobutyrate source, often in the presence of a catalyst.

A DFT study of this reaction could:

Model the reactants (ethyl vanillin and isobutyric anhydride) and the catalyst.

Calculate the energy profile of the reaction pathway, identifying the transition state for the esterification step.

Determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve product yield and reduce byproducts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its activity.

For this compound, a QSAR study could be used to design novel derivatives with, for example, enhanced sweetness, different flavor profiles, or improved stability. The process would involve:

Data Set Creation : Synthesizing a series of derivatives by modifying the this compound structure (e.g., changing the ester group, altering substituents on the aromatic ring).

Activity Measurement : Experimentally measuring a specific activity for each compound, such as its flavor threshold or binding affinity to a target receptor.

Descriptor Calculation : Calculating a large number of molecular descriptors for each compound that quantify various aspects of its structure (e.g., size, shape, electronic properties).

Model Building : Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates the descriptors to the measured activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the discovery of novel flavor compounds.

Prediction of Biological Efficacy Based on Molecular Descriptors

The biological efficacy of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. Molecular descriptors are numerical values that quantify these characteristics. Through computational methods like Quantitative Structure-Activity Relationship (QSAR) studies, researchers can build mathematical models that correlate these descriptors with specific biological activities, such as antifungal or anti-inflammatory effects.

Research into vanillin and its analogues has identified several key structural elements and molecular properties that are crucial for their biological function. A study on the antifungal properties of vanillin and its analogues concluded that the aldehyde moiety plays a pivotal role in its activity. bohrium.com However, the specific position of side-groups on the benzene (B151609) ring also significantly influences the compound's efficacy. bohrium.com

More advanced computational models, such as four-dimensional structure-activity relationship (4D-SAR) analyses, have been employed to provide deeper insights. In a study of vanillin derivatives containing 1,2,3-triazole fragments, 4D-SAR analysis helped to understand the relationship between the molecular structure and the observed antifungal profile. researchgate.netnih.gov Similarly, for other vanillin derivatives, descriptors related to electrostatic and Van der Waals interaction fields were found to be linked with enhanced antileishmanial activity. tandfonline.com Computational tools are also used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are critical for the development of viable therapeutic compounds. researchgate.netnih.gov

| Molecular Descriptor/Feature | Correlated Biological Efficacy | Reference Study Context |

|---|---|---|

| Aldehyde Moiety | Antifungal Activity | Identified as a key functional group for the antifungal properties of vanillin. bohrium.com |

| Side-Group Position on Benzene Ring | Antifungal Activity | The specific substitution pattern on the aromatic ring was found to influence the degree of antifungal activity. bohrium.com |

| Electrostatic Interaction Fields | Antileishmanial Activity | Increased electrostatic interactions were linked to higher potency in vanillin-triazole derivatives. tandfonline.com |

| Van der Waals Interaction Fields | Antileishmanial Activity | Enhanced van der Waals forces near the benzyl (B1604629) ring of derivatives correlated with improved biological effect. tandfonline.com |

| Physicochemical Properties (e.g., LogP, ADMET) | Overall Drug Viability | Predicted properties indicated favorable profiles for the development of certain vanillin derivatives as drugs. researchgate.netnih.gov |

De Novo Design of Potent Vanillin Esters

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. While studies focusing on the de novo design of this compound are not prominent, the principles of rational, computer-aided design are frequently applied to the broader family of vanillin derivatives to discover new and more potent agents.

A key technique in this process is molecular docking. This computational method simulates the interaction between a small molecule (a ligand, such as a vanillin ester) and the binding site of a target protein. The results predict the preferred orientation of the ligand when bound to the protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. A lower binding energy typically suggests a more stable and potent interaction.

For example, in one study, vanillin was used as a lead compound to design new analogs, including esters like 4-formyl-2-methoxyphenyl (B587787) benzoate, as potential inhibitors of the cyclooxygenase-1 (COX-1) enzyme. nih.gov Molecular docking was used to evaluate these newly designed compounds in silico to identify the most promising candidates for synthesis and further testing. nih.gov In other research, novel vanillin-derived compounds have been designed and evaluated via molecular docking against a range of biological targets, including fungal enzymes like lanosterol (B1674476) 14α-demethylase, bacterial proteins, and enzymes implicated in COVID-19. nih.govbiointerfaceresearch.comresearchgate.net These studies use computational predictions to guide the synthesis of molecules with potentially enhanced biological activity.

| Designed Vanillin Derivative | Biological Target | Computational Method | Key Finding |

|---|---|---|---|

| 4-formyl-2-methoxyphenyl benzoate | Cyclooxygenase-1 (COX-1) | Molecular Docking | Demonstrated the lowest binding energy among a series of designed vanillin esters, suggesting potential as an anti-thrombotic agent. nih.gov |

| Vanillin-derived 1,2,3-triazoles | Lanosterol 14α-demethylase (Fungal Enzyme) | Molecular Docking | All designed compounds were shown to bind favorably at the enzyme's active site with binding energies from –9.1 to –12.2 kcal/mol. nih.gov |

| Amides from Vanillic Acid | 14α-demethylase (Fungal Enzyme) | Molecular Docking | Docking studies showed a good correlation with experimental antifungal activity, suggesting the enzyme as a likely target. researchgate.net |

| Vanillin-derived Hydrazones | Various Bacterial and Fungal Proteins | Molecular Docking | Docking studies revealed significant binding affinities of designed compounds with multiple microbial protein targets. nih.gov |

Environmental Fate and Biotransformation Studies

Biodegradation Pathways of Esters in Anaerobic and Aerobic Environments.tmkarpinski.comscialert.net

The biodegradation of esters, such as ethyl vanillin (B372448) isobutyrate, is a fundamental process in both anaerobic and aerobic environments, primarily driven by microbial activity. The initial and most critical step in the degradation of esters is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterases, a class of hydrolase enzymes, which break the ester into its constituent alcohol and carboxylic acid.

In the case of ethyl vanillin isobutyrate, this initial hydrolysis would yield ethyl vanillin and isobutyric acid. The subsequent degradation of these intermediate products then proceeds down distinct metabolic pathways, which are influenced by the presence or absence of oxygen.

Under aerobic conditions , where oxygen is readily available, microorganisms can completely mineralize the hydrolysis products to carbon dioxide and water. The ethyl vanillin would likely undergo further oxidation of its aldehyde group to a carboxylic acid, forming ethyl vanillic acid. This would be followed by the cleavage of the aromatic ring, a process often initiated by dioxygenase enzymes. The resulting aliphatic intermediates would then enter central metabolic pathways, such as the Krebs cycle, to be fully oxidized. Similarly, isobutyric acid would be readily metabolized through pathways like beta-oxidation.

In anaerobic environments , the degradation process is more complex and involves a consortium of microorganisms. In the absence of oxygen, the initial hydrolysis to ethyl vanillin and isobutyric acid still occurs. However, the subsequent breakdown of the aromatic ring of ethyl vanillin is a much slower process and involves reductive pathways. The isobutyric acid can be fermented to various products, including other short-chain fatty acids, alcohols, and gases like methane (B114726) and carbon dioxide, through processes like acidogenesis and methanogenesis.

The microbial degradation of ethyl esters, the class of compounds to which this compound belongs, is a well-documented process. A wide variety of microorganisms, including bacteria and fungi, possess the necessary enzymes to hydrolyze the ester linkage. The rate and extent of this degradation can be influenced by several factors, including the chemical structure of the ester, the environmental conditions (e.g., pH, temperature, nutrient availability), and the specific microbial populations present.

Research has shown that the length and branching of the alcohol and acid chains of an ester can affect its biodegradability. Generally, esters with shorter, linear chains are more readily degraded than those with longer or more branched structures.

The formation of these products is a result of microbial biotransformation. Vanillin can be oxidized to vanillic acid or reduced to vanillyl alcohol. These transformations are detoxification mechanisms for many microorganisms, as vanillin itself can be inhibitory to microbial growth at higher concentrations. It is highly probable that ethyl vanillin, the initial hydrolysis product of this compound, would undergo similar biotransformations, leading to the formation of ethyl vanillic acid and ethyl vanillyl alcohol.

Further degradation of these intermediates would involve demethylation and aromatic ring cleavage, ultimately leading to compounds that can enter central metabolic pathways.

Impact of Vanillin Derivatives on Microbial Communities.tmkarpinski.comscialert.net

Vanillin and its derivatives are known to possess antimicrobial properties, which can have a significant impact on microbial communities in various environments, including food and fragrance matrices.

Vanillin has been shown to inhibit the growth of a wide range of spoilage microorganisms, including bacteria, yeasts, and molds. nih.govnih.gov This inhibitory effect is a key reason for its use as a flavoring and preservative agent. The antimicrobial activity of vanillin is attributed to its ability to disrupt cell membrane integrity, interfere with essential enzyme functions, and inhibit the synthesis of cellular components. nih.gov

The introduction of vanillin derivatives into a microbial environment can lead to significant changes in the metabolic pathways of the resident microbial populations. Microorganisms that are able to tolerate and metabolize these compounds will have a competitive advantage.

The degradation of vanillin derivatives often involves the induction of specific enzymatic pathways. For instance, the presence of vanillin can induce the expression of enzymes responsible for its conversion to less toxic intermediates like vanillic acid and vanillyl alcohol. biochemjournal.com This metabolic adaptation allows certain microorganisms to not only survive but also utilize these compounds as a carbon and energy source.

Role in Sustainable Agriculture (e.g., Green Pesticide Development).nih.govresearchgate.net

There is a growing interest in the use of natural compounds and their derivatives as environmentally friendly alternatives to synthetic pesticides in sustainable agriculture. Vanillin and related phenolic compounds have shown potential in this area due to their biocidal properties. engineering.org.cnborregaard.com

Research has explored the use of vanillin as a natural pesticide, demonstrating its insecticidal and fungicidal activities. borregaard.com The development of "green pesticides" from natural products like vanillin is driven by the need for safer and more biodegradable crop protection solutions. researchgate.net

While direct applications of this compound in agriculture have not been extensively reported, its structural similarity to vanillin suggests that it could be a candidate for further investigation in the development of novel agrochemicals. The ester linkage could potentially be designed to be cleaved under specific environmental conditions, releasing the active ethyl vanillin moiety. This could offer a controlled-release mechanism, enhancing its efficacy and reducing its environmental impact. The inherent biodegradability of both the ethyl vanillin and isobutyrate components would be a significant advantage in this context, minimizing the risk of persistent residues in the soil and water.

Design and Synthesis of Vanillin-Derived Agrochemicals

While vanillin and its derivatives have been explored for their potential as agrochemicals, such as fungicides, specific research detailing the design or application of this compound for agricultural purposes is not present in the available literature. researchgate.netresearchgate.net The primary focus of its synthesis has been for the flavor and fragrance industries. nih.gov

The chemical synthesis of this compound is well-established and typically involves the esterification of ethyl vanillin. This process reacts ethyl vanillin with an isobutyrate source, such as isobutyric anhydride (B1165640). The reaction is often facilitated by a catalyst under controlled temperature conditions to achieve a high-purity product.

Interactive Table: Synthesis Methods for this compound

| Reactants | Catalyst | Temperature | Notes |

|---|---|---|---|

| Ethyl vanillin, Isobutyric anhydride | Alkali metal salt of a low-grade carboxylic acid (e.g., sodium acetate) | 60-120 °C | This method can be performed without a solvent, offering low environmental pollution and suitability for industrial production. |

Mechanisms of Action and Biosafety Considerations

The specific biochemical mechanism of action for this compound is not extensively detailed in scientific research. However, regulatory bodies have evaluated its safety for use as a flavoring agent.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and found no safety concerns at the current levels of intake when used as a flavoring agent. nih.govinchem.org It is also listed by the U.S. Food and Drug Administration (FDA) as a substance for use as a flavoring agent or adjuvant. nih.gov

From a hazard perspective, the compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is identified as a skin sensitizer (B1316253) (Category 1) and is considered harmful to aquatic life with long-lasting effects (Chronic Category 3). chemicalbook.comnih.gov

Interactive Table: Biosafety and Regulatory Information for this compound

| Organization / Regulation | Finding / Classification | Details |

|---|---|---|

| JECFA | No safety concern | At current levels of intake when used as a flavoring agent (2001 evaluation). nih.govinchem.org |

| FDA | Flavoring Agent or Adjuvant | Approved for use in food. nih.gov |

| GHS Classification | Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction. chemicalbook.comnih.gov |

| GHS Classification | Hazardous to the aquatic environment, long-term | H412: Harmful to aquatic life with long lasting effects. chemicalbook.comnih.gov |

常见问题

Q. What computational models predict the odor pleasantness of this compound in complex mixtures?

- Methodological Answer : Apply quantitative structure-odor relationship (QSOR) models using descriptors like vapor pressure, molecular weight, and electronic parameters. Train machine learning algorithms (e.g., random forests) on datasets from sensory panels. Validate with in vivo assays. Discrepancies between predicted and observed pleasantness may reflect contextual effects (e.g., cultural preferences) or mixture suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。